molecular formula C14H19NO B2755490 (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one CAS No. 89467-37-8

(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one

Cat. No.: B2755490
CAS No.: 89467-37-8
M. Wt: 217.312
InChI Key: XOGIRAQPVLKDBV-NWDGAFQWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using chiral catalysts like rhodium or palladium complexes .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include hydrogenation, cyclization, and functional group transformations under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems .

Medicine

In medicine, piperidine derivatives, including ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, are explored for their pharmacological properties. They may exhibit activities such as analgesic, anti-inflammatory, or antipsychotic effects .

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is unique due to its specific stereochemistry, which can lead to different biological activities and interactions compared to its stereoisomers and other piperidine derivatives .

Properties

IUPAC Name

(2R)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGIRAQPVLKDBV-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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